molecular formula C11H16ClF2NO B1432853 5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride CAS No. 1864057-14-6

5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride

Cat. No. B1432853
CAS RN: 1864057-14-6
M. Wt: 251.7 g/mol
InChI Key: RMUFOQLQFLKRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H16ClF2NO . It has a molecular weight of 251.70 . This compound is intended for research use only .

Physical and Chemical Properties The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 251.70 , and the molecular formula is C11H16ClF2NO . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Carbohydrate-Based Copolymers

Copolymers incorporating carbohydrate-based units exhibit significant solubility and degradation characteristics, important for developing biodegradable materials. The hydrolysis of copoly(ester amide)s containing l-Arabinose units demonstrates how the incorporation of sugar-based monomers enhances polymer degradability, an attribute valuable in biomedical applications and environmentally friendly materials (Pinilla, Martínez, & Galbis, 2002).

Electrochemical Applications

The synthesis and characterization of electrochemically active compounds, such as the newly synthesized 5-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) pentane-1-amine, reveal their potential in capacitive behavior studies. These findings are crucial for advancing electronic and photonic device technologies (Ates & Uludağ, 2012).

Novel Synthesis Approaches

Innovative synthesis methods for amines and related compounds are crucial for the development of new pharmaceuticals and materials. For instance, the effective synthesis of 5-amino-1-pentanol from biomass-derived compounds using supported Ni catalysts represents a green and efficient approach to valuable chemical intermediates (Li et al., 2020).

Pharmaceutical Chemistry

The synthesis and biological evaluation of novel compounds, such as 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives, highlight the ongoing search for more effective and selective inhibitors of enzymes like 15-lipoxygenase. Such research is fundamental to drug discovery and the development of new therapies for diseases involving oxidative stress and inflammation (Tehrani et al., 2014).

Green Chemistry

The development of non-aqueous processes for synthesizing compounds like 3-amino-pentan-1,5-diol underscores the importance of environmentally friendly chemical processes. By optimizing chemical reactions and purification steps, researchers are able to achieve high yields and purity with minimal environmental impact (Rawalpally et al., 2009).

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the available resources .

properties

IUPAC Name

5-(3,5-difluorophenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.ClH/c12-9-6-10(13)8-11(7-9)15-5-3-1-2-4-14;/h6-8H,1-5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUFOQLQFLKRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)OCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,5-Difluorophenoxy)pentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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